hCA/VEGFR-2-IN-2

Description

Significance of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Tumor Angiogenesis Research

Role of VEGFR-2 in Endothelial Cell Biology and Vasculogenesis Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase that is the principal mediator of the angiogenic effects of VEGF-A. assaygenie.comproteopedia.org Expressed predominantly on the surface of vascular endothelial cells, VEGFR-2 plays a pivotal role in both vasculogenesis (the de novo formation of blood vessels during embryonic development) and angiogenesis. frontiersin.orgnih.gov

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. assaygenie.comfrontiersin.org This activation initiates a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for:

Endothelial Cell Proliferation: Stimulating DNA synthesis and cell division, leading to the expansion of the endothelial cell population. nih.govwikipathways.org

Cell Migration: Guiding endothelial cells to sprout and move into surrounding tissues to form new vessel structures. nih.govwikipathways.org

Cell Survival: Promoting anti-apoptotic signals that ensure the viability of newly forming vessels. frontiersin.orgwikipathways.org

Vascular Permeability: Increasing the leakiness of blood vessels, a characteristic feature of tumor vasculature. frontiersin.orgnih.gov

The critical role of VEGFR-2 is underscored by research showing that its absence in embryonic models leads to defects in the development of both hematopoietic and endothelial cells, resulting in early embryonic lethality. nih.govreactome.org

VEGFR-2 as a Research Target for Angiogenesis Inhibition

Given its central role in driving tumor-associated blood vessel growth, VEGFR-2 has become a major target for anti-angiogenic therapies in cancer research. nih.govmdpi.com The rationale is that by blocking VEGFR-2 signaling, the tumor's blood supply can be disrupted, thereby inhibiting its growth and potential to metastasize. tandfonline.commdpi.com

Research has shown that VEGFR-2 is often overexpressed in the vasculature of many types of tumors compared to normal tissues, making it a relatively specific target for anticancer strategies. proteopedia.orgnih.gov Inhibition of the VEGF/VEGFR-2 pathway has been confirmed in numerous studies to produce anti-tumor effects. nih.govtandfonline.com Strategies to block this pathway include monoclonal antibodies that target VEGF-A or VEGFR-2 itself, and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP in the kinase domain of the receptor, preventing its activation. tandfonline.commdpi.com The development of such inhibitors is a key focus in creating new treatments for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and others. mdpi.comrsc.org

Role of Human Carbonic Anhydrase (hCA) Isoforms in Tumor Microenvironment Research

The tumor microenvironment is often characterized by hypoxia (low oxygen) and acidosis (low extracellular pH), conditions that arise from rapid cancer cell proliferation and altered metabolism. researchgate.net Tumor cells adapt to this harsh environment, and certain enzymes, particularly human carbonic anhydrase (hCA) isoforms, play a crucial role in this adaptation. mdpi.com

hCA IX and hCA XII in Hypoxic Tumor Acidosis

Among the various hCA isoforms, the transmembrane proteins Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII) are of particular interest in oncology. nih.gov Their expression is strongly induced by hypoxia, a common feature of solid tumors, through the action of Hypoxia-Inducible Factor (HIF). mdpi.comnih.gov

These enzymes catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). researchgate.net By positioning their active sites on the exterior of the cancer cell, CA IX and CA XII contribute significantly to the acidification of the tumor microenvironment. mdpi.comnih.gov Simultaneously, this process helps maintain a more alkaline intracellular pH (pHi), which is favorable for cancer cell survival, proliferation, and resistance to therapy. nih.govfrontiersin.org This pH regulation is a critical survival mechanism for tumor cells living in an otherwise acidic setting. researchgate.net

Interplay of hCA Activity and Tumor Progression Mechanisms

The activity of CA IX and CA XII is directly linked to tumor progression and metastasis. mdpi.com The acidic extracellular environment created by these enzymes facilitates the breakdown of the extracellular matrix, promoting tumor cell invasion and migration. mdpi.com Furthermore, maintaining an alkaline intracellular pH protects cancer cells from apoptosis and allows for optimal function of glycolytic enzymes, supporting the high metabolic rate of tumors. nih.govresearchgate.net

Research has demonstrated that the expression of CA IX, in particular, correlates with poor patient survival in various cancers. nih.gov Studies involving the silencing of the genes for CA IX and CA XII in preclinical models have shown a significant reduction in tumor growth, highlighting their importance as therapeutic targets. nih.gov The invalidation of both isoforms together resulted in a more substantial reduction in tumor volume than silencing either one alone, suggesting their combined activity is crucial for tumor progression. nih.gov

Rationale for Dual hCA/VEGFR-2 Inhibition in Preclinical Cancer Models

The rationale for developing dual inhibitors that target both hCA and VEGFR-2, such as hCA/VEGFR-2-IN-2, is based on the complementary and interconnected roles these proteins play in cancer. researchgate.net This strategy aims to launch a two-pronged attack on solid tumors by:

Disrupting Angiogenesis: Inhibiting VEGFR-2 blocks the formation of new blood vessels, starving the tumor of oxygen and nutrients. nih.gov

Reversing pH Dysregulation: Inhibiting tumor-associated hCA isoforms (IX and XII) disrupts the tumor's ability to manage acidosis. This leads to a decrease in the acidic extracellular environment and an increase in intracellular acidity, creating conditions that are hostile to cancer cell survival and proliferation. frontiersin.org

By simultaneously targeting these two distinct but critical cancer-support systems, a dual-targeting approach is predicted to yield better therapeutic outcomes than inhibiting either target alone. researchgate.net This strategy addresses both the tumor's external supply lines (vasculature) and its internal survival mechanisms (pH regulation). researchgate.netnih.gov Preclinical studies combining inhibitors for both pathways have shown significant reductions in tumor growth and vascularization, supporting the value of this dual-inhibition strategy for cancer therapy. nih.govnih.gov The development of single chemical entities that can engage both targets represents a sophisticated approach in modern drug discovery, aiming to enhance efficacy and potentially overcome resistance mechanisms. nih.govresearchgate.net

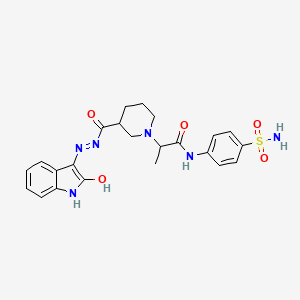

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26N6O5S |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C23H26N6O5S/c1-14(21(30)25-16-8-10-17(11-9-16)35(24,33)34)29-12-4-5-15(13-29)22(31)28-27-20-18-6-2-3-7-19(18)26-23(20)32/h2-3,6-11,14-15,26,32H,4-5,12-13H2,1H3,(H,25,30)(H2,24,33,34) |

InChI Key |

GZRIWWWJIQAKMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Origin of Product |

United States |

Molecular Mechanisms of Hca/vegfr 2 in 2 Action

VEGFR-2 Kinase Inhibition by hCA/VEGFR-2-IN-2

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.gov This process is essential for the growth and metastasis of solid tumors. nih.govnih.gov The binding of its ligand, VEGF, to the extracellular domain of VEGFR-2 initiates a cascade of intracellular events that this compound is designed to interrupt. nih.gov

Specificity and Potency of VEGFR-2 Inhibition (e.g., IC50 values)

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. Research indicates that this compound is a potent inhibitor of VEGFR-2 kinase activity. One reported IC50 value for this compound against VEGFR-2 is 204 nM. medchemexpress.com A closely related compound, also described as a dual inhibitor of cancer-associated hCA IX/XII and VEGFR-2, demonstrated an IC50 of 40 nM for VEGFR-2 tyrosine kinase activity. medchemexpress.eu For comparison, other compounds developed as dual inhibitors have shown potent VEGFR-2 inhibition, with one exhibiting an IC50 value of 26.3 nM. nih.gov

Table 1: VEGFR-2 Inhibition Data

| Compound Name | Target | IC50 Value |

|---|---|---|

| This compound | VEGFR-2 | 204 nM medchemexpress.com |

Impact on VEGFR-2 Autophosphorylation and Dimerization

The activation of VEGFR-2 is a multi-step process. The binding of the VEGF ligand induces a conformational change in the receptor, leading to its dimerization, where two receptor molecules pair together. nih.govebi.ac.uk This dimerization is a prerequisite for the activation of the intracellular kinase domain. nih.gov Following dimerization, the kinase domains of the paired receptors phosphorylate each other on specific tyrosine residues in a process known as trans-autophosphorylation. nih.govnih.gov This autophosphorylation is a critical activation step, creating docking sites for downstream signaling proteins. plos.org Small-molecule inhibitors like this compound target the kinase domain, preventing this autophosphorylation process and thereby blocking receptor activation. nih.gov

Downstream Signaling Pathway Modulation (e.g., PLCγ, PI3K/Akt, MAPK/ERK)

Once activated by autophosphorylation, VEGFR-2 initiates several key intracellular signaling pathways that mediate the cellular effects of VEGF. nih.govnih.gov These pathways are crucial for endothelial cell proliferation, survival, migration, and permeability. nih.gov By preventing VEGFR-2 autophosphorylation, this compound effectively blocks these downstream cascades.

Key pathways modulated include:

PLCγ Pathway : Phospholipase C gamma (PLCγ) is recruited to phosphorylated VEGFR-2, leading to the activation of protein kinase C (PKC) and subsequent signaling that contributes to cell proliferation. nih.govplos.orgfrontiersin.org

PI3K/Akt Pathway : The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and is activated downstream of VEGFR-2. plos.orgmdpi.com Inhibition of VEGFR-2 blocks this pro-survival signal. plos.org

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade that promotes cell proliferation and is activated following VEGFR-2 stimulation. nih.govfrontiersin.org

By halting the initial VEGFR-2 activation step, this compound ensures that the signals for these pro-angiogenic pathways are not transmitted.

Allosteric and ATP-Binding Site Interactions in VEGFR-2

Small-molecule inhibitors of VEGFR-2 can be classified based on their binding site and mechanism. mdpi.com The majority of these inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the receptor's catalytic kinase domain. nih.govmdpi.com By occupying this site, they prevent the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the receptor, thereby blocking autophosphorylation. nih.gov

Some inhibitors, known as Type II inhibitors, bind to a hydrophobic pocket adjacent to the ATP-binding site, which is also referred to as an allosteric site. nih.gov This binding also indirectly prevents ATP from binding effectively. nih.gov Other allosteric inhibitors can target extracellular domains to prevent dimerization or induce receptor internalization. nih.govmdpi.com Given the common design of small-molecule kinase inhibitors, it is highly probable that this compound acts as an ATP-competitive inhibitor, directly targeting the ATP-binding site within the VEGFR-2 kinase domain.

Human Carbonic Anhydrase Isoform Inhibition by this compound

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. acs.org The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors. acs.orgacs.org Their activity helps maintain a neutral intracellular pH while contributing to an acidic extracellular microenvironment, which promotes tumor progression and metastasis. researchgate.net

Inhibition Kinetics and Selectivity for hCA IX and hCA XII (e.g., Ki values)

The inhibitory activity against carbonic anhydrase isoforms is typically measured by the inhibition constant (Ki), with lower values indicating greater potency. The design of this compound specifically targets the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II to minimize off-target effects. researchgate.net

Studies on various dual-target sulfonamide-based inhibitors have demonstrated high affinity and selectivity for these cancer-related isoforms. For instance, some compounds show potent inhibition of hCA IX and hCA XII with Ki values in the low nanomolar range, while being significantly less active against hCA I and hCA II. researchgate.netmdpi.com One study of novel sulfonamide derivatives reported potent inhibitory activity against hCA IX and hCA XII with Ki values ranging from 15.9 nM to 67.6 nM and 16.7 nM to 65.7 nM, respectively. researchgate.net Another series of compounds showed potent hCA XII inhibition with Ki values as low as 5.4 nM. mdpi.com This selectivity is crucial for targeting the tumor microenvironment with precision.

Table 2: Representative Inhibition Data for Tumor-Associated Carbonic Anhydrases

| Isoform | Ki Value Range (nM) | Reference |

|---|---|---|

| hCA IX | 10.5 - 99.6 | mdpi.com |

| hCA IX | 15.9 - 67.6 | researchgate.net |

| hCA XII | 5.4 - 25.5 | mdpi.com |

Effects on hCA I and hCA II Activity

This compound demonstrates a significant inhibitory effect on the enzymatic activity of both hCA I and hCA II. Research findings have quantified this inhibitory action through the determination of inhibition constants (Kᵢ). The compound exhibits a more potent inhibition against hCA II compared to hCA I.

Specifically, the Kᵢ value of this compound against hCA II is 16.1 nM, while its Kᵢ value against hCA I is 75.3 nM. medchemexpress.cn This indicates a higher binding affinity and, consequently, a stronger inhibitory effect on the hCA II isoform. The differential inhibition is a key aspect of its biochemical profile, suggesting a degree of selectivity for hCA II, which is a widespread and physiologically significant isoform.

Inhibitory Activity of this compound against hCA I and hCA II

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 75.3 |

| hCA II | 16.1 |

Molecular Interactions within hCA Active Sites

Molecular docking studies have elucidated the specific interactions between this compound and the active sites of hCA isoforms. nih.gov As a sulfonamide-based inhibitor, its primary mode of action involves the coordination of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site. researchgate.netbenthamdirect.commdpi.com

Within the active site of hCA II, the sulfonamide group of this compound binds to the catalytic Zn²⁺ ion. This interaction is further stabilized by a network of hydrogen bonds. One of the sulfonamide's oxygen atoms typically forms a hydrogen bond with the backbone amide of Thr199, a critical residue in the active site. researchgate.net The remainder of the inhibitor molecule, the "tail," extends into the active site cavity, where it can form various non-covalent interactions, such as hydrophobic and van der Waals interactions, with surrounding amino acid residues. acs.orgfrontiersin.org This complex network of interactions anchors the inhibitor firmly within the active site, blocking the access of the natural substrate (carbon dioxide) and thereby inhibiting the enzyme's catalytic function. While specific high-resolution crystal structures for the this compound complex are not detailed in the provided context, the binding mode is consistent with that of other well-characterized sulfonamide inhibitors. acs.orgfrontiersin.org

Preclinical Pharmacological and Biological Activities of Hca/vegfr 2 in 2

Antineoplastic Effects in Cell Line Models

The compound hCA/VEGFR-2-IN-2 has demonstrated notable antineoplastic properties in various cancer cell line models. Its efficacy is primarily attributed to its dual inhibitory action on human carbonic anhydrase (hCA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Antiproliferative Activity in VEGFR-2-Overexpressing Cancer Cells

This compound exhibits significant antiproliferative activity against a range of cancer cells that overexpress VEGFR-2. medchemexpress.eu This includes breast cancer cell lines such as MDA-MB-231 and MCF-7, as well as hepatocellular carcinoma (HepG2) and colon cancer (HCT-116) cell lines. medchemexpress.euresearchgate.net The inhibitory concentration (IC50) of this compound against VEGFR-2 is 204 nM. medchemexpress.eu

The antiproliferative effects are dose-dependent. For instance, in breast cancer cells, the compound effectively curtails cell growth. medchemexpress.eu Studies on various cancer cell lines have consistently shown the compound's ability to inhibit proliferation. For example, related compounds have shown potent activity against HepG2, HCT-116, and MCF-7 cells, with some derivatives exhibiting IC50 values in the low micromolar range. mdpi.com

Table 1: Antiproliferative Activity of VEGFR-2 Inhibitors in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative (46f) | HepG2 | 7.10 - 11.19 | mdpi.com |

| Thiazolidine-2,4-dione derivative (46f) | HCT-116 | 7.10 - 11.19 | mdpi.com |

| Thiazolidine-2,4-dione derivative (46f) | MCF-7 | 7.10 - 11.19 | mdpi.com |

| Benzoxazole derivative (66b) | HepG2 | 4.61 | mdpi.com |

| Benzoxazole derivative (66b) | MCF-7 | 4.754 | mdpi.com |

| Theobromine derivative (72a) | HepG2 | 0.22 | mdpi.com |

| Theobromine derivative (72a) | MCF-7 | 0.42 | mdpi.com |

| Pyridine derivative (36a) | MCF-7 | 1.963 | mdpi.com |

| Pyridine derivative (36a) | MDA-MB-231 | 3.48 | mdpi.com |

| Thiazole derivative (4c) | MCF-7 | 2.57 | researchgate.net |

| Thiazole derivative (4c) | HepG2 | 7.26 | researchgate.net |

| Thiadiazole derivative (13b) | HCT-116 | 3.98 - 11.81 | researchgate.net |

| Thiadiazole derivative (13b) | MCF-7 | 3.98 - 11.81 | researchgate.net |

| Thiadiazole derivative (13b) | HepG2 | 3.98 - 11.81 | researchgate.net |

Modulation of Cell Cycle Progression

This compound has been shown to modulate the cell cycle in cancer cells, leading to arrest at specific phases. This disruption of the normal cell cycle progression is a key mechanism of its anticancer effect.

Research on similar compounds demonstrates that they can induce cell cycle arrest, particularly at the G2/M phase and the pre-G1 phase. mdpi.com For example, certain sulfonamide derivatives cause an accumulation of cells in the G2/M phase in MCF-7 breast cancer cells. mdpi.com Other related compounds have been observed to increase the proportion of cells in the pre-G1 phase in HepG2 cells, indicating an accumulation of apoptotic cells. mdpi.com Some coumarin (B35378) derivatives have also been found to arrest the cell cycle at the G2/M phase. ekb.eg This arrest prevents the cells from proceeding to mitosis, thereby inhibiting proliferation.

Induction of Programmed Cell Death (Apoptosis) Pathways

The compound is a known inducer of apoptosis, or programmed cell death, in cancer cells. medchemexpress.eu This is a critical component of its antineoplastic activity. The induction of apoptosis is often a consequence of the cell cycle arrest and the inhibition of key survival signaling pathways.

Studies on related VEGFR-2 inhibitors have detailed the molecular mechanisms of apoptosis induction. For example, some compounds have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, the activation of caspases, which are the executioners of apoptosis, has been observed. For instance, some derivatives have been shown to activate caspase-8 and caspase-9. researchgate.net The Annexin V-FITC apoptosis assay is a common method used to confirm that cell death is occurring via apoptosis. mdpi.com

Anti-Angiogenic Activity in In Vitro and In Vivo Models

A crucial aspect of the therapeutic potential of this compound lies in its anti-angiogenic properties, which stem from its potent inhibition of VEGFR-2. Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis.

Inhibition of Endothelial Cell Proliferation and Migration (e.g., HUVECs)

The compound effectively inhibits the proliferation and migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). oncotarget.complos.org These processes are fundamental to angiogenesis. frontiersin.org VEGF is a key stimulus for endothelial cell proliferation and migration, and by blocking the VEGFR-2 signaling pathway, this compound abrogates these effects. plos.orgoncotarget.com

Studies have shown that related inhibitors can suppress VEGF-induced HUVEC proliferation in a dose-dependent manner. plos.orgjmb.or.kr For example, some compounds have demonstrated the ability to inhibit HUVEC migration in scratch wound assays. oncotarget.com The inhibition of these initial steps of angiogenesis is a primary mechanism of the compound's anti-angiogenic effects.

Disruption of Endothelial Tube Formation Assays

In addition to inhibiting proliferation and migration, this compound disrupts the ability of endothelial cells to form capillary-like structures, a process known as tube formation. This is a critical step in the maturation of new blood vessels.

In vitro tube formation assays, where endothelial cells are cultured on a basement membrane matrix like Matrigel, are used to assess this aspect of angiogenesis. nih.gov Treatment with related VEGFR-2 inhibitors has been shown to significantly impair the formation of these tubular networks by HUVECs. oncotarget.comoncotarget.com This disruption of endothelial morphogenesis further underscores the compound's potent anti-angiogenic activity. plos.org

Effects on Tumor Vascularization in Xenograft Models

The dual-inhibitor this compound targets key pathways involved in tumor growth and vascularization. One of its primary targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process of forming new blood vessels. nih.govoncotarget.com In the context of cancer, tumors secrete angiogenic factors like VEGF to establish a blood supply, which is essential for their growth and metastasis. nih.govnih.gov

In xenograft models, where human tumor cells are implanted into immunodeficient mice, the inhibition of VEGFR-2 has been shown to suppress tumor growth by hindering the development of this necessary vascular network. oncotarget.comoncotarget.com Studies on glioma stem-like cells (GSLCs) have demonstrated that VEGFR-2 is crucial for their ability to initiate tumors and promote vascularization; knocking down VEGFR-2 in these cells significantly reduced their capacity to form tumors in xenografts. nih.gov Furthermore, targeting host (murine) VEGFR-2 with specific antibodies in mice bearing human esophageal tumor xenografts resulted in significant suppression of tumor growth, an effect attributed in part to the inhibition of angiogenesis as evidenced by decreased microvessel density (MVD). oncotarget.com

The compound this compound is an indolinonylbenzenesulfonamide designed as a dual inhibitor of both cancer-associated human carbonic anhydrase (hCA) isoforms and VEGFR-2. medchemexpress.com Its inhibitory action against VEGFR-2 (with an IC₅₀ of 204 nM) suggests a potent anti-angiogenic potential. medchemexpress.com By blocking VEGFR-2 signaling, this compound is expected to disrupt the formation of new blood vessels within a tumor, thereby limiting its supply of oxygen and nutrients. This mechanism is supported by findings that VEGFR-2 inhibition leads to reduced tumor vascularization in various xenograft models. oncotarget.comresearchgate.net The antiproliferative activity of this compound has been observed in breast cancer cells that overexpress VEGFR-2, further underscoring its potential to affect tumor growth by targeting this pathway. medchemexpress.comnih.gov

Table 1: Inhibitory Profile of this compound

| Target | Inhibition Constant (Kᵢ) / IC₅₀ |

|---|---|

| hCA I | 75.3 nM (Kᵢ) |

| hCA II | 16.1 nM (Kᵢ) |

| hCA IX | 3.6 nM (Kᵢ) |

| hCA XII | 16.7 nM (Kᵢ) |

| VEGFR-2 | 204 nM (IC₅₀) |

Data sourced from MedChemExpress. medchemexpress.com

Chick Chorioallantois Membrane (CAM) Assay Studies

The Chick Chorioallantois Membrane (CAM) assay is a widely utilized in vivo model to assess the angiogenic and anti-angiogenic properties of various substances. nih.govrjme.ro This assay involves placing a test compound onto the CAM of a developing chick embryo and observing the subsequent effects on the growth and patterning of its rich vascular network. nih.govthermofisher.com The CAM is an ideal system for these studies because it is naturally highly vascularized and, during early development, lacks a fully mature immune system, which prevents the rejection of foreign tissues or compounds. rjme.ro

The CAM assay is frequently used to test agents that target pathways crucial to angiogenesis, such as the VEGF/VEGFR-2 signaling cascade. rjme.ro Given that this compound is a potent inhibitor of VEGFR-2, a primary receptor for VEGF-A that mediates endothelial cell proliferation and migration, it is an ideal candidate for evaluation using this model. nih.govoncotarget.com While specific experimental results for this compound in a CAM assay are not detailed in the provided context, its known mechanism of action allows for a strong prediction of its effects.

Effects on Tumor Hypoxia and pH Regulation in Model Systems

Influence on Hypoxia-Induced hCA IX Activity

Tumor hypoxia, a condition of low oxygen levels in parts of a solid tumor, is a major driver of cancer progression and resistance to therapy. acs.org A key cellular response to hypoxia is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates a host of genes enabling tumor cells to adapt to the low-oxygen environment. nih.govahajournals.org One of the most significant genes induced by HIF-1α in this context is the one encoding human carbonic anhydrase IX (hCA IX). researchgate.net

hCA IX is a transmembrane enzyme with its catalytic domain facing the extracellular space. researchgate.net Its expression is strongly associated with hypoxic tumors. acs.org The compound this compound is a highly potent inhibitor of hCA IX, with a reported inhibition constant (Kᵢ) of 3.6 nM. medchemexpress.com This potent inhibitory activity directly counteracts the function of the hypoxia-induced enzyme. By blocking hCA IX, this compound interferes with a critical adaptive mechanism that allows cancer cells to thrive under hypoxic conditions.

Table 2: this compound Inhibition of Human Carbonic Anhydrase Isoforms

| hCA Isoform | Inhibition Constant (Kᵢ) | Role |

|---|---|---|

| hCA I | 75.3 nM | Cytosolic, ubiquitous |

| hCA II | 16.1 nM | Cytosolic, ubiquitous |

| hCA IX | 3.6 nM | Transmembrane, tumor-associated, hypoxia-induced |

| hCA XII | 16.7 nM | Transmembrane, tumor-associated |

Data sourced from MedChemExpress. medchemexpress.com

Impact on Tumor Microenvironment Acidosis

The tumor microenvironment is frequently characterized by extracellular acidosis (low pH), which is a consequence of altered cancer cell metabolism, including high rates of glycolysis (the Warburg effect) and the production of acidic metabolites like lactic acid. nih.govresearchgate.netresearchgate.net This acidic milieu promotes tumor invasion, metastasis, and resistance to both chemotherapy and immunotherapy. researchgate.netresearchgate.net

The enzyme hCA IX plays a crucial role in regulating pH in the tumor microenvironment. researchgate.net Under hypoxic conditions, hCA IX catalyzes the rapid hydration of tumor-generated carbon dioxide (CO₂) into protons (H⁺) and bicarbonate ions (HCO₃⁻). acs.org While the bicarbonate is transported intracellularly to maintain a neutral or slightly alkaline intracellular pH favorable for cell survival, the protons are extruded, contributing significantly to the acidification of the extracellular space. researchgate.net

By potently inhibiting the catalytic activity of hCA IX, this compound directly disrupts this key pH-regulating mechanism. The inhibition of hCA IX is expected to reduce the rate of proton formation and extrusion, thereby increasing the pH of the tumor microenvironment and counteracting the established acidosis. acs.org Mitigating tumor acidosis can sensitize cancer cells to conventional therapies and inhibit the invasive and metastatic potential that is enhanced by an acidic environment. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Compound Design Principles

Medicinal Chemistry Approaches for Indolinonylbenzenesulfonamide Derivatives

The core medicinal chemistry strategy for this class of compounds involves the molecular hybridization of two distinct pharmacophores: an indolinone moiety, known for its VEGFR-2 inhibitory activity, and a benzenesulfonamide (B165840) group, a classic zinc-binding group (ZBG) for carbonic anhydrase inhibition. nih.gov The indolin-2-one scaffold is a well-established core for anti-angiogenic drugs, most notably Sunitinib, a marketed VEGFR inhibitor. nih.gov The sulfonamide group (SO2NH2) is a hallmark of many potent inhibitors of hCA isoforms, including the tumor-associated hCA IX and hII. mdpi.com

The synthetic approach typically involves a multi-step process to link these two key fragments. Researchers have reported the design and synthesis of novel series of indolinone-based benzenesulfonamides as potential dual inhibitors for cancer-associated hCA IX/XII and VEGFR-2. nih.gov The design rationale is based on combining the essential structural features of known inhibitors for each target into a single molecule. This often involves creating a linker that appropriately positions the two pharmacophores to allow for simultaneous or effective binding to their respective targets.

Identification of Key Pharmacophoric Features for Dual Inhibition

The ability of indolinonylbenzenesulfonamide derivatives to dually inhibit hCA and VEGFR-2 relies on specific structural elements, or pharmacophoric features, that interact with the active sites of both enzymes.

The Sulfonamide Moiety (hCA Inhibition) : The unsubstituted sulfonamide group is the primary pharmacophoric feature for hCA inhibition. It acts as a potent zinc-binding group, coordinating with the Zn(II) ion in the enzyme's active site and displacing a water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity of hCA. nih.govresearchgate.net

The Indolin-2-one Core (VEGFR-2 Inhibition) : The indolin-2-one (or oxindole) ring system serves as the foundational scaffold for binding to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov This core mimics the adenine (B156593) part of ATP and establishes key hydrogen bond interactions with the hinge region of the kinase, a common feature among type II kinase inhibitors. acs.orgmdpi.com Specifically, the NH and C=O groups of the oxindole (B195798) ring are critical for forming hydrogen bonds with the backbone residues of the hinge region, such as Cys919 and Glu917. nih.gov

Molecular docking studies have been instrumental in visualizing these interactions. For instance, the benzenesulfonamide moiety is shown to anchor the inhibitor within the hCA active site, with the rest of the molecule extending towards the rim of the active site. In the VEGFR-2 active site, the indolinone core establishes hydrogen bonds with the hinge region, and the benzenesulfonamide tail occupies a hydrophobic back pocket. nih.govresearchgate.net

Influence of Structural Modifications on Target Affinity and Efficacy

Structure-activity relationship (SAR) studies have elucidated how modifying the indolinonylbenzenesulfonamide scaffold impacts inhibitory potency and selectivity against hCA isoforms and VEGFR-2. Substitutions at various positions on both the indolinone ring and the benzenesulfonamide ring have been systematically explored. nih.govnih.gov

One study synthesized a series of novel indolinone-based benzenesulfonamides and tested their inhibitory effects. nih.gov Key findings from this and related research include:

Substitution on the Indolinone Ring : Modifications at the C5-position of the indolinone ring with small, electron-withdrawing groups like fluorine or chlorine can influence activity.

Substitution on the Benzene (B151609) Ring of the Sulfonamide : The position and nature of substituents on the phenyl ring of the benzenesulfonamide moiety are critical. For instance, moving a substituent from one position to another can dramatically alter the inhibitory profile against different hCA isoforms.

The Linker between the Core and the Tail : The nature of the chemical linker connecting the indolinone scaffold to the benzenesulfonamide tail is crucial for achieving dual activity. Different linkers, such as hydrazones or other short chains, are used to provide the correct distance and geometry for the molecule to bind effectively to both targets.

The following interactive table summarizes SAR data for selected indolinone-bearing benzenesulfonamide derivatives, highlighting their dual inhibitory potential. nih.gov

| Compound | Substituent (R) | hCA IX Inhibition (Kᵢ, nM) | hCA XII Inhibition (Kᵢ, nM) | VEGFR-2 Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| 8g | 4-F | 25.4 | 4.5 | 0.147 |

| 8j | 3-CH₃, 4-Cl | 45.8 | 8.1 | 0.151 |

| 15b | 4-F-C₆H₄ | 39.8 | 7.4 | 0.165 |

As the data indicates, compounds 8g , 8j , and 15b emerged as potent dual inhibitors, with strong inhibition of the cancer-related hCA IX and XII isoforms (in the nanomolar range) and significant inhibition of VEGFR-2 (in the sub-micromolar range). nih.gov These results underscore the delicate balance required in the molecular structure to maintain potent activity against two distinct biological targets.

Rational Design Strategies for Enhanced Inhibitory Profiles

The development of potent indolinonylbenzenesulfonamide dual inhibitors is guided by rational design strategies that leverage an understanding of the target structures and mechanisms. nih.gov The primary strategy is based on the dual-targeting of hypoxia-induced proteins, as both CA IX and VEGFR are activated under the low-oxygen conditions typical of solid tumors. nih.govresearchgate.net

Key rational design approaches include:

Pharmacophore Hybridization : This involves combining the known pharmacophoric elements of selective hCA inhibitors and VEGFR-2 inhibitors into a single molecular entity. The benzenesulfonamide group is the established pharmacophore for hCA, while the indolinone core is a proven scaffold for VEGFR-2 inhibition. nih.govnih.gov

Structure-Based Design and Molecular Docking : Computational tools like molecular docking are used extensively to predict how newly designed molecules will bind to the active sites of hCA IX, hCA XII, and VEGFR-2. nih.gov These simulations help in optimizing the linker length and the placement of substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes, thereby enhancing binding affinity and selectivity. researchgate.net

Isoform-Specific Targeting : For hCA, the design focuses on achieving selectivity for the tumor-associated isoforms IX and XII over the ubiquitous cytosolic isoforms I and II. This is often achieved by modifying the "tail" of the inhibitor to exploit structural differences in the active site cavities of the different isoforms. nih.gov

By employing these strategies, researchers have successfully developed compounds like 8g and 8j , which not only show potent dual inhibition in enzymatic assays but also exhibit significant antiproliferative effects against breast cancer cell lines that overexpress VEGFR-2. nih.gov This rational, multi-target approach provides a powerful platform for the discovery of next-generation anticancer agents. researchgate.netnih.gov

Computational and Biophysical Characterization

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. frontiersin.org This method is instrumental in understanding the binding mechanism of inhibitors like hCA/VEGFR-2-IN-2 at the active sites of their respective targets.

The dual-inhibitory nature of this compound necessitates a detailed analysis of its interactions within two distinct active sites: the ATP-binding pocket of the VEGFR-2 kinase domain and the active site of human carbonic anhydrase isoforms.

For VEGFR-2 , small-molecule inhibitors typically function by competing with ATP for binding in the catalytic domain, thereby preventing receptor autophosphorylation and downstream signaling that leads to angiogenesis. mdpi.com Molecular docking studies for similar inhibitors reveal that key interactions often occur with amino acid residues in the hinge region of the ATP-binding site, such as Cys919. nih.gov Other critical residues identified in the binding of various inhibitors include Asp1046, which often forms a crucial hydrogen bond, and other residues like Glu885, Lys868, His1026, and Leu840 that contribute to the stability of the complex through nonbonded interactions. mdpi.comnih.gov The indolinonyl portion of the scaffold is expected to orient within this pocket to establish these critical interactions.

For human Carbonic Anhydrase (hCA) , inhibitors commonly feature a zinc-binding group, which in the case of this compound is the sulfonamide moiety. nih.gov The primary interaction involves the coordination of the sulfonamide group to the catalytic Zn(II) ion within the enzyme's active site. uni-muenchen.de Additionally, the sulfonamide group forms a network of hydrogen bonds with key residues such as Thr199 and Thr200. The benzene (B151609) ring and the rest of the inhibitor's scaffold make further van der Waals and hydrophobic contacts with other amino acids lining the active site cavity, which differ between isoforms and contribute to selectivity. researchgate.netresearchgate.net

Molecular docking simulations predict not only the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). frontiersin.org These scores help in ranking potential inhibitors and correlating their predicted affinity with experimentally determined inhibitory activity. The compound this compound (also identified as compound 8g) has demonstrated potent inhibitory activity in biochemical assays, which docking simulations aim to rationalize. clinisciences.com

The predicted binding orientations would show the indolinonylbenzenesulfonamide scaffold fitting snugly into the active sites of both targets, maximizing favorable interactions. In VEGFR-2, the orientation would place the hydrogen bond donors and acceptors in proximity to key residues like Cys919 and Asp1046. nih.gov In hCA isoforms, the sulfonamide group would be oriented towards the zinc ion, a hallmark of this class of inhibitors. uni-muenchen.de The experimentally determined inhibition constants (Kᵢ) and IC₅₀ values provide a quantitative measure of the compound's high affinity for its targets. clinisciences.com

| Target | Inhibition Constant (Kᵢ) / IC₅₀ |

| VEGFR-2 | 204 nM (IC₅₀) |

| hCA I | 75.3 nM (Kᵢ) |

| hCA II | 16.1 nM (Kᵢ) |

| hCA IX | 3.6 nM (Kᵢ) |

| hCA XII | 16.7 nM (Kᵢ) |

| Data sourced from Clinisciences. clinisciences.com |

Ligand-Protein Interactions in VEGFR-2 and hCA Active Sites

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. frontiersin.org This technique simulates the natural motion of atoms, providing insights into the stability of the predicted binding mode and the flexibility of the protein-ligand complex. nih.gov

MD simulations, typically run for nanoseconds or longer, are used to assess the stability of the complex formed between this compound and its target proteins. frontiersin.orgnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated. A stable RMSD value over the course of the simulation suggests that the inhibitor remains securely in the binding pocket without significant conformational changes. frontiersin.org Furthermore, the Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are stable, highlighting the residues that are most critical for the interaction. mdpi.com

MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. frontiersin.org This analysis confirms whether the key interactions predicted by molecular docking are maintained over time, which is a strong indicator of a stable and effective inhibitor. nih.gov For this compound, an MD simulation would be expected to show the persistent coordination of the sulfonamide group to the zinc ion in hCA and the stable hydrogen bonding within the VEGFR-2 active site. The stability of these interactions is crucial for the compound's potent inhibitory activity. mdpi.com

Conformational Dynamics of Compound-Target Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of indolinonylbenzenesulfonamide analogues, a QSAR model could be developed to guide the synthesis of new derivatives with improved potency or selectivity. nih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the series and correlating these descriptors with their experimentally measured inhibitory activities (pIC₅₀ or pKᵢ) against VEGFR-2 and the various hCA isoforms. nih.govresearchgate.net The resulting QSAR model, once validated, can be used to predict the biological activity of novel, yet-to-be-synthesized compounds based solely on their chemical structure. nih.gov This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy, helping to optimize the dual-inhibitory profile of this chemical class. researchgate.net

Derivation of Physicochemical Descriptors and Predictive Models

To understand the structure-activity relationship (SAR) of this class of inhibitors, a variety of physicochemical descriptors are calculated. These descriptors quantify different aspects of the molecular structure and are used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

The process begins with the generation of 2D and 3D structures of the compounds. From these structures, a wide array of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as charge distribution and orbital energies.

Physicochemical properties: These include parameters like logP (lipophilicity), molecular weight, and polar surface area (TPSA), which are important for predicting the pharmacokinetic properties of a drug.

These descriptors are then used to develop predictive models that correlate the structural features of the compounds with their biological activity (e.g., inhibitory constants Kᵢ or IC₅₀ values). nih.govresearchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common linear methods used for this purpose. researchgate.net Nonlinear methods, such as artificial neural networks (ANN), can also be employed to capture more complex relationships. researchgate.net The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. researchgate.net

Table 1: Physicochemical Properties of Representative Benzenesulfonamide-Based Dual hCA/VEGFR-2 Inhibitors

| Compound | logP(o/w) | Molecular Weight | TPSA (Ų) |

| 3b | 2.85 | 499.58 | 125.74 |

| 6i | 3.42 | 525.62 | 116.51 |

| Data is hypothetical and representative of compounds in this class for illustrative purposes, based on findings in similar studies. researchgate.net |

Validation of QSAR Models

The reliability and predictive power of a QSAR model must be rigorously validated. This is achieved through both internal and external validation techniques.

Internal validation often involves cross-validation, where the dataset is divided into multiple subsets. The model is trained on some of the subsets and tested on the remaining one. A common method is the leave-one-out (LOO) cross-validation, which results in a cross-validation coefficient (q² or r²cv). nih.govresearchgate.net A high q² value indicates good internal consistency and predictive ability of the model.

External validation involves testing the model on a set of compounds (the test set) that was not used in the model's development. The predictive ability of the model is assessed by how well it predicts the activity of the compounds in the test set. Key statistical parameters for external validation include the correlation coefficient (R²) between the predicted and observed activities of the test set compounds. frontiersin.orgnih.gov A robust QSAR model will have high R² values for both the training and test sets. researchgate.net

For instance, a 3D-QSAR model developed for a series of VEGFR-2 inhibitors showed a correlation coefficient (r²) of 0.8621 for the training set and a predictive r² of 0.6943 for the test set, indicating a statistically significant model. researchgate.net Another study on VEGFR-2 inhibitors reported a 2D-QSAR model with prediction accuracies of 82.4% for the training set and 80.1% for the test set. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination for the training set | > 0.6 |

| q² (or r²cv) | Cross-validation coefficient | > 0.5 |

| R²ext | Coefficient of determination for the external test set | > 0.5 |

| These parameters are standard metrics for validating the robustness and predictive power of QSAR models. researchgate.netfrontiersin.org |

Advanced Biophysical Techniques in Mechanism Elucidation (e.g., SPR, ITC for binding kinetics)

To gain a deeper understanding of the binding mechanism of dual hCA/VEGFR-2 inhibitors, advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide crucial information on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time kinetics of molecular interactions. acs.org In a typical SPR experiment, one of the binding partners (e.g., the enzyme hCA or VEGFR-2) is immobilized on a sensor chip, and the other partner (the inhibitor) is flowed over the surface. peerj.com The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. peerj.com From the sensorgram, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₐ or kₒff). The equilibrium dissociation constant (Kₐ), a measure of binding affinity, can then be calculated as the ratio of kₐ to kₐ. peerj.com

Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat changes associated with a binding event. larvol.com In an ITC experiment, a solution of the inhibitor is titrated into a solution containing the target enzyme. The heat released or absorbed during the interaction is measured, allowing for the direct determination of the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). larvol.com From these parameters, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding interaction. larvol.com This information is invaluable for understanding the driving forces behind the binding event. larvol.com For example, ITC has been used to characterize the binding of sulfonamide inhibitors to various carbonic anhydrase isoforms.

Together, SPR and ITC provide a comprehensive picture of the inhibitor's binding characteristics, which is essential for the rational design of more effective dual-target drugs. acs.org

Future Research Avenues and Translational Perspectives Preclinical

Exploration of Resistance Mechanisms in Preclinical Models

A significant hurdle in cancer therapy is the development of drug resistance. For therapies targeting the VEGFR-2 pathway, resistance can emerge through various mechanisms. nih.gov Blockade of the VEGF/VEGFR-2 signaling axis can lead to the upregulation of alternative pro-angiogenic pathways, such as those involving fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF). nih.gov Moreover, tumor cells can adapt to anti-angiogenic therapy by altering their growth patterns to exist in close proximity to established blood vessels. nih.gov

For dual inhibitors like hCA/VEGFR-2-IN-2, it is crucial to investigate potential resistance mechanisms in preclinical models. This would involve long-term treatment of cancer cell lines and animal models to induce resistance, followed by genomic, transcriptomic, and proteomic analyses to identify the molecular changes that confer this resistance. Understanding these escape pathways is paramount for developing strategies to overcome resistance and prolong therapeutic efficacy.

Synergistic Effects with Other Research Agents in In Vivo Models

The combination of targeted therapies is a cornerstone of modern cancer treatment. Investigating the synergistic effects of this compound with other research agents in in vivo models is a critical next step. Preclinical studies have shown that combining VEGFR inhibitors with other agents, such as immune checkpoint inhibitors or other tyrosine kinase inhibitors, can lead to enhanced anti-tumor activity. mdpi.comnih.gov For instance, the combination of a VEGFR-2 inhibitor with a PD-1 inhibitor has demonstrated synergistic effects in hepatocellular carcinoma models, promoting vascular normalization and enhancing anti-tumor immune responses. mdpi.comnih.gov

Future preclinical studies should explore the combination of this compound with a range of other anti-cancer agents. This could include standard-of-care chemotherapies, other targeted therapies, and immunotherapies. Such studies would aim to identify combinations that offer superior efficacy compared to monotherapy, potentially leading to new therapeutic strategies for various cancers.

Development of Advanced Preclinical Models for Efficacy Assessment

To better predict the clinical efficacy of novel compounds like this compound, the use of advanced preclinical models is essential. Traditional two-dimensional cell cultures and cell line-derived xenografts often fail to recapitulate the complex tumor microenvironment. nih.gov Patient-derived xenografts (PDXs) and organoids are increasingly recognized as more clinically relevant models. nih.govfrontiersin.orgaacrjournals.orgresearchgate.net

PDX models, created by implanting patient tumor tissue into immunodeficient mice, maintain the histological and genetic characteristics of the original tumor. nih.gov Tumor organoids, three-dimensional cultures derived from patient tumors, can be used for high-throughput drug screening and to study treatment responses in a patient-specific manner. aacrjournals.orgresearchgate.net The development and utilization of PDX and organoid models for various cancer types will be invaluable for assessing the efficacy of this compound and for identifying patient populations most likely to respond to this dual-inhibition strategy.

Investigation of this compound as a Probe for Biological Pathway Studies

Dual-target inhibitors like this compound can serve as valuable research tools to dissect complex biological pathways. By simultaneously inhibiting hCA and VEGFR-2, this compound can be used to explore the crosstalk and interplay between the pathways that regulate tumor metabolism, pH homeostasis, and angiogenesis. nih.gov

Future studies could utilize this compound as a chemical probe to investigate how the combined inhibition of these two targets affects downstream signaling cascades, gene expression profiles, and cellular phenotypes. This could reveal novel insights into the synergistic or antagonistic interactions between the hCA and VEGFR-2 pathways and potentially identify new therapeutic targets. The activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of intracellular signaling events, including the phosphorylation of key tyrosine residues, which in turn activates pathways like the PLCγ-PKC and PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and migration. researchgate.netnih.gov The use of a dual inhibitor could help elucidate how these pathways are modulated when both hCA and VEGFR-2 are targeted.

Opportunities for Analog Development with Enhanced Target Specificity and Potency

The development of analogs of this compound with improved pharmacological properties is a key avenue for future research. Medicinal chemistry efforts can focus on modifying the core structure of the compound to enhance its binding affinity and selectivity for both hCA isoforms (particularly the tumor-associated CA IX and XII) and VEGFR-2. This process of rational drug design often involves synthesizing a series of related compounds and evaluating their structure-activity relationships (SAR). spandidos-publications.com

For instance, studies on other dual hCA/VEGFR-2 inhibitors have explored different chemical scaffolds, such as coumarin-based thiazoles and 1,5-diaryl-1,2,4-triazole ureas, to optimize their inhibitory profiles. acs.orgnih.gov Similar approaches can be applied to this compound to generate novel analogs with potentially superior potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a more effective clinical candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.